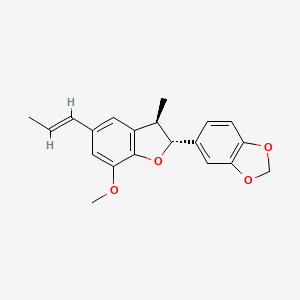
Lucidenic acid D
Übersicht
Beschreibung
Lucidenic acid D, also known as Lucidenic acid D2, is a highly oxidized lanostane-type triterpenoid . It is one of the major triterpenoids found in Ganoderma lucidum, a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids .
Synthesis Analysis
Lucidenic acids are products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The amounts of lucidenic acids D2 range from 1.538 mg/g to 2.227 mg/g in grain alcohol extracts of G. lucidum fruiting bodies .Molecular Structure Analysis
This compound has the chemical formula C29H38O8 . It is a triterpenoid, which is one of the largest classes of natural products .Chemical Reactions Analysis
The chemical reactions involving this compound are not extensively studied .Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
Lucidenic acids, including Lucidenic acid D, have been studied for their potential anti-cancer properties . Sie haben sich als vielversprechend erwiesen, das Wachstum von Krebszellen zu hemmen, was sie zu einem interessanten Thema in der Onkologieforschung macht.
Entzündungshemmende Wirkungen
Die Forschung hat gezeigt, dass this compound entzündungshemmende Wirkungen haben kann . Dies könnte möglicherweise bei der Behandlung von Erkrankungen nützlich sein, die durch Entzündungen gekennzeichnet sind.
Antioxidative Aktivität
Es wurde festgestellt, dass this compound antioxidative Eigenschaften besitzt . Antioxidantien sind entscheidend für den Schutz der Körperzellen vor Schäden, die durch freie Radikale verursacht werden.
Antivirale Eigenschaften
Studien haben gezeigt, dass this compound möglicherweise antivirale Eigenschaften besitzt . Dies könnte es möglicherweise nützlich bei der Entwicklung neuer antiviraler Medikamente machen.
Neuroprotektive Wirkungen
This compound wurde auf seine neuroprotektiven Wirkungen untersucht . Dies deutet darauf hin, dass es möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte.
Anti-Hyperlipidämie-Eigenschaften
Die Forschung hat gezeigt, dass this compound möglicherweise anti-hyperlipidämie-Eigenschaften besitzt . Dies könnte möglicherweise bei der Behandlung von Erkrankungen nützlich sein, die durch hohe Lipidspiegel im Blut gekennzeichnet sind.
Anti-Hypercholesterinämie-Effekte
Es wurde festgestellt, dass this compound anti-hypercholesterinämie-Effekte besitzt . Dies deutet darauf hin, dass es möglicherweise bei der Behandlung von hohem Cholesterinspiegel eingesetzt werden könnte.
Antidiabetische Eigenschaften
Studien haben gezeigt, dass this compound möglicherweise antidiabetische Eigenschaften besitzt . Dies könnte es möglicherweise nützlich bei der Behandlung von Diabetes machen.
Safety and Hazards
Zukünftige Richtungen
Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals . The elucidation of lucidenic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
Wirkmechanismus
Target of Action
Lucidenic acid D, also known as Lucidenic acid D2, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of this compound are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells . It has also been found to have a high binding affinity for human ACE2, making it a potent anti-SARS-CoV-2 compound .
Mode of Action
This compound interacts with its targets by inducing cytotoxicity . In the context of cancer cells, it induces apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . In the context of SARS-CoV-2, this compound inhibits the binding activity of ACE2 at low micromolar concentrations, subsequently blocking the interaction between SARS-CoV-2 spike and human ACE2 .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve apoptosis and the cell cycle . By activating caspase-9 and caspase-3, this compound triggers the apoptosis pathway, leading to cell death . It also affects the cell cycle, causing G1 phase cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and the arrest of the cell cycle in cancer cells . This leads to a decrease in the viability of these cells, contributing to its anti-cancer effects . In the context of SARS-CoV-2, it prevents the host cell entry of the virus and its variants .
Biochemische Analyse
Cellular Effects
Lucidenic Acid D has been found to exert effects on various types of cells and cellular processes. For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of how this compound exerts its effects at the molecular level are still being studied .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being investigated. Current research includes studying the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand the effects of this compound on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes studying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSBYAKDOGXLX-JTJCPSTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631520 | |
| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-16-8 | |
| Record name | Lucidenic acid D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidenic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucidenic acid D2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCIDENIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Lucidenic acid D and what other similar compounds have been found alongside it?
A1: this compound (D2) is a triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum (also known as Reishi mushroom). [, , ] This fungus is a source of various bioactive compounds, and several other triterpenoids, including ganoderic acids (e.g., ganoderic acids D, E, F, H) and other lucidenic acids (e.g., lucidenic acids D, E, F) have been isolated alongside this compound. [, , ]
Q2: What is known about the structural characteristics of this compound?
A2: While the provided abstracts don't detail the specific molecular formula and weight of this compound, they highlight that its structure was elucidated using spectral evidence, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques. [, , ] These methods help determine the compound's structure by analyzing the magnetic properties of its atomic nuclei.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


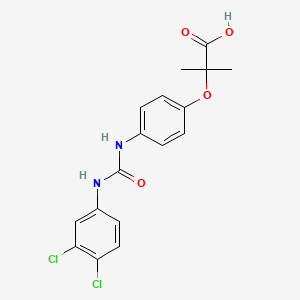
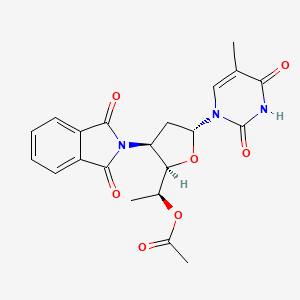

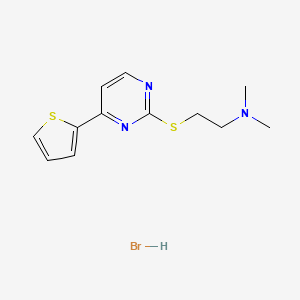
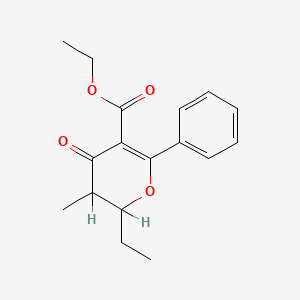
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)
